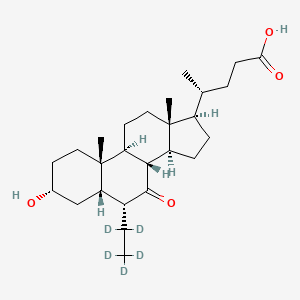
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid is a synthetic bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This particular compound is a deuterated analog, meaning it contains deuterium, a stable isotope of hydrogen, which can be used to study metabolic processes and pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the deuterium-labeled ethyl group is a key step, often achieved through deuterium exchange reactions or the use of deuterated reagents. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and oxo groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group or reduce double bonds within the steroid framework.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and specific catalysts to direct the substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
科学研究应用
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and pathways, particularly those involving bile acids and their derivatives.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of new drugs and diagnostic tools, as well as in the synthesis of other complex molecules.
作用机制
The mechanism of action of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid involves its interaction with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism, influencing various physiological processes. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within the body.
相似化合物的比较
Cholic Acid: A primary bile acid with similar structural features but lacking the deuterium labeling.
Chenodeoxycholic Acid: Another primary bile acid with a different hydroxylation pattern.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for certain liver conditions.
Uniqueness: The uniqueness of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid lies in its deuterium labeling, which provides distinct advantages for metabolic studies and tracing experiments. This labeling can lead to different kinetic isotope effects, offering insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
属性
分子式 |
C26H42O4 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-6-(1,1,2,2,2-pentadeuterioethyl)-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1/i1D3,5D2 |
InChI 键 |
LHSZAKRHUYJKIU-IWKXABRYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
规范 SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
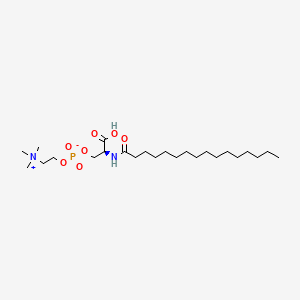
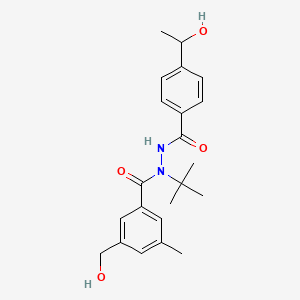
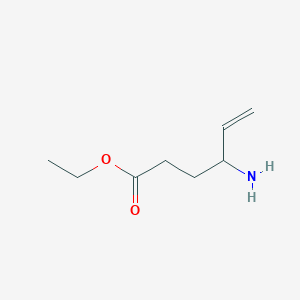
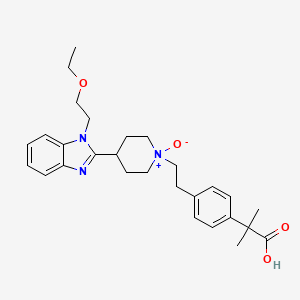
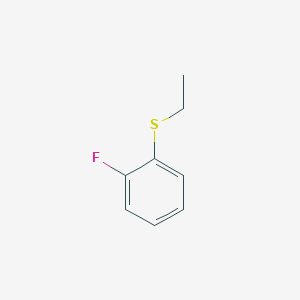
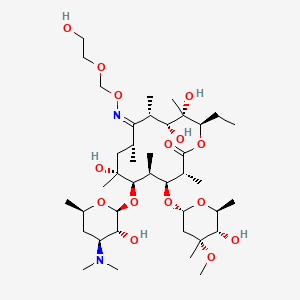
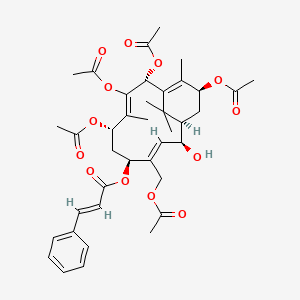

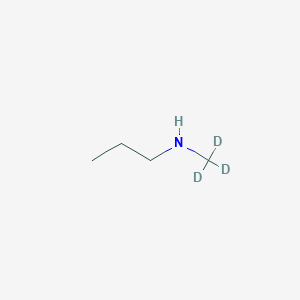
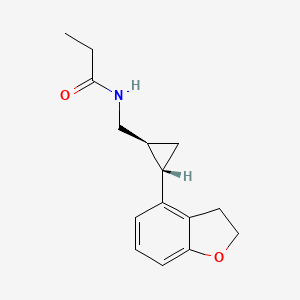
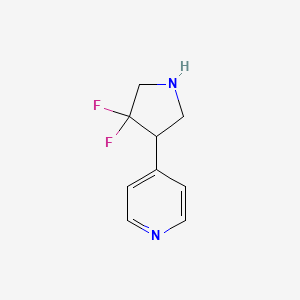
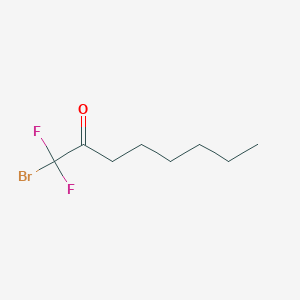
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
